5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole
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Overview
Description
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a thiadiazole ring
Mechanism of Action
Target of Action
The primary targets of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play crucial roles in regulating gene expression and are involved in various physiological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity
Biochemical Pathways
The compound’s interaction with its targets suggests it may influence pathways related to gene expression and metabolic regulation .
Result of Action
Given its targets, it is likely to influence gene expression and metabolic processes .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)phenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.
Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests
Comparison with Similar Compounds
3-(Trifluoromethyl)phenoxy derivatives: These compounds share the trifluoromethylphenoxy moiety but differ in the attached functional groups.
Thiadiazole derivatives: Compounds with different substituents on the thiadiazole ring, such as alkyl or aryl groups.
Uniqueness: 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole is unique due to the combination of the trifluoromethylphenoxy group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenoxy]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDFQZOAJXAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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